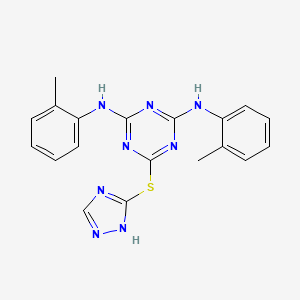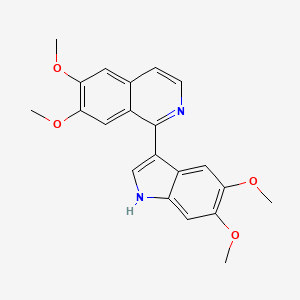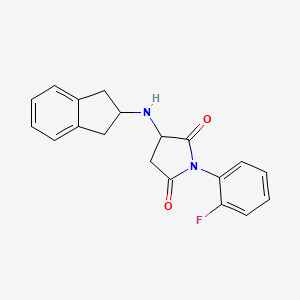
N,N'-bis(2-methylphenyl)-6-(4H-1,2,4-triazol-3-ylsulfanyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-METHYLPHENYL)-N-[4-(2-TOLUIDINO)-6-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINE is a complex organic compound that features a triazine ring, a triazole ring, and multiple aromatic amine groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLPHENYL)-N-[4-(2-TOLUIDINO)-6-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazine Ring: Starting with cyanuric chloride, which undergoes nucleophilic substitution reactions with appropriate amines.
Introduction of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Final Assembly: Coupling the triazine and triazole intermediates under controlled conditions, possibly using catalysts or specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could convert nitro groups back to amines or reduce other functional groups within the molecule.
Substitution: Aromatic substitution reactions could modify the phenyl or triazine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry, forming complexes with metals that act as catalysts in organic reactions.
Material Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes or receptors.
Biochemistry: Study of its effects on cellular processes and pathways.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its chemical structure.
Polymer Science: Incorporation into polymers to modify their properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application but could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-METHYLPHENYL)-N-[4-(2-AMINO)-6-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINE
- N-(2-METHYLPHENYL)-N-[4-(2-TOLUIDINO)-6-(4H-1,2,4-TRIAZOL-3-YL)-1,3,5-TRIAZIN-2-YL]AMINE
Uniqueness
The unique combination of the triazine and triazole rings, along with the specific substitution pattern, may confer unique properties such as enhanced biological activity or specific chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C19H18N8S |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
2-N,4-N-bis(2-methylphenyl)-6-(1H-1,2,4-triazol-5-ylsulfanyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H18N8S/c1-12-7-3-5-9-14(12)22-16-24-17(23-15-10-6-4-8-13(15)2)26-19(25-16)28-18-20-11-21-27-18/h3-11H,1-2H3,(H,20,21,27)(H2,22,23,24,25,26) |
Clave InChI |
JWXVSOZNQDXJGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC2=NC(=NC(=N2)SC3=NC=NN3)NC4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(2-Furyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10866826.png)
![1-cyclopentyl-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(tetrahydrofuran-2-ylmethyl)amino]methylidene}thiourea](/img/structure/B10866833.png)
![3-(2,4-Dichlorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10866841.png)
![3-{[4-(2-Chloropropanoyl)piperazino]methyl}-1-methyl-2(1H)-quinolinone](/img/structure/B10866849.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10866857.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10866863.png)
![2,2,6,6-Tetramethyl-1-[(phenylcarbonyl)oxy]piperidin-4-yl pyridine-4-carboxylate](/img/structure/B10866864.png)
![methyl {(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10866868.png)
![1-{[(Z)-chloro{[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]imino}methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B10866881.png)


![6-(4-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10866895.png)

![9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10866916.png)
